1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1H-pyrazole-3-carbohydrazide with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and advanced difluoromethylating reagents can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid (CH₃COOH) or KMnO₄ in water.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products:
Oxidation: Difluoromethyl pyrazole oxides.
Reduction: Difluoromethyl pyrazole hydrides.
Substitution: Difluoromethyl pyrazole derivatives with substituted nucleophiles.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions . The carbohydrazide moiety can further stabilize the interaction through additional hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1-(Difluoromethyl)-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of the difluoromethyl group and the carbohydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPCYWVAJGMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NN)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193682 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001567-68-5 |
Source
|
Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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